molecular formula C15H9IN2O2 B14401799 2-Iodo-2'H,5'H-spiro[fluorene-9,4'-imidazolidine]-2',5'-dione CAS No. 89391-46-8

2-Iodo-2'H,5'H-spiro[fluorene-9,4'-imidazolidine]-2',5'-dione

Cat. No.: B14401799
CAS No.: 89391-46-8
M. Wt: 376.15 g/mol
InChI Key: KOQCLYNTZRBXSN-UHFFFAOYSA-N
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Description

2-Iodo-2’H,5’H-spiro[fluorene-9,4’-imidazolidine]-2’,5’-dione is a complex organic compound characterized by its unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of ring-closing metathesis and Suzuki–Miyaura cross-coupling reactions . These reactions are carried out under mild conditions, often using palladium catalysts and suitable ligands to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-2’H,5’H-spiro[fluorene-9,4’-imidazolidine]-2’,5’-dione undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki–Miyaura cross-coupling, to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, ligands, and bases such as potassium carbonate. The reactions are typically carried out in solvents like toluene or dimethylformamide (DMF) under inert atmosphere conditions to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules.

Scientific Research Applications

2-Iodo-2’H,5’H-spiro[fluorene-9,4’-imidazolidine]-2’,5’-dione has several scientific research applications:

    Organic Electronics: It is used as a precursor for organic electroluminescent devices.

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific molecular pathways.

    Material Science: It is explored for its optoelectronic properties, making it useful in the development of new materials for electronic devices.

Mechanism of Action

The mechanism of action of 2-Iodo-2’H,5’H-spiro[fluorene-9,4’-imidazolidine]-2’,5’-dione involves its interaction with specific molecular targets. The spiro structure allows for unique electronic interactions, which can modulate the activity of enzymes or receptors. The iodine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Iodo-2’H,5’H-spiro[fluorene-9,4’-imidazolidine]-2’,5’-dione is unique due to its combination of the spiro structure and iodine substitution. This combination imparts distinct electronic properties and reactivity, making it valuable for specialized applications in organic electronics and medicinal chemistry.

Properties

CAS No.

89391-46-8

Molecular Formula

C15H9IN2O2

Molecular Weight

376.15 g/mol

IUPAC Name

2-iodospiro[fluorene-9,5'-imidazolidine]-2',4'-dione

InChI

InChI=1S/C15H9IN2O2/c16-8-5-6-10-9-3-1-2-4-11(9)15(12(10)7-8)13(19)17-14(20)18-15/h1-7H,(H2,17,18,19,20)

InChI Key

KOQCLYNTZRBXSN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C24C(=O)NC(=O)N4)C=C(C=C3)I

Origin of Product

United States

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